1-(phenylsulfonyl)-N,N'-bis(thiophen-2-ylmethyl)-1H-1,2,4-triazole-3,5-diamine
Overview
Description
Preparation Methods
The synthesis of 1-(phenylsulfonyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine involves multiple steps, typically starting with the preparation of the triazole ring. Common synthetic routes include:
Cyclization Reactions: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using phenylsulfonyl chloride.
Thienylmethyl Substitution: The thienylmethyl groups are added through substitution reactions using thienylmethyl halides.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(Phenylsulfonyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to control the reaction kinetics .
Scientific Research Applications
1-(Phenylsulfonyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)-3-(2-thienyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine: This compound has a similar structure but differs in the position of the thienyl groups.
N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide: This compound contains thiophene and sulfonamide groups, offering different chemical properties and applications.
The uniqueness of 1-(phenylsulfonyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-N,5-N-bis(thiophen-2-ylmethyl)-1,2,4-triazole-3,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S3/c24-28(25,16-8-2-1-3-9-16)23-18(20-13-15-7-5-11-27-15)21-17(22-23)19-12-14-6-4-10-26-14/h1-11H,12-13H2,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVYSUXNOPZES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)NCC3=CC=CS3)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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